BenchChemオンラインストアへようこそ!

2,6-Dioxa-9-azaspiro[3.6]decane

Lipophilicity LogP Spirocyclic building blocks

2,6-Dioxa-9-azaspiro[3.6]decane is a fully saturated spirocyclic heterocycle (C₇H₁₃NO₂, MW 143.18 g/mol) comprising a [3.6] spiro-fusion of two oxygen-containing rings with a secondary amine at position 9. Its structure incorporates both a 1,3-dioxolane-type moiety and a morpholine-like ring, yielding a polar, low-molecular-weight scaffold with zero rotatable bonds, three hydrogen-bond acceptors, one donor, a predicted logP of −0.78, Fsp³ of 1.0, and a predicted pKa of 9.03.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 54725-74-5
Cat. No. B2927947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxa-9-azaspiro[3.6]decane
CAS54725-74-5
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESC1COCC2(CN1)COC2
InChIInChI=1S/C7H13NO2/c1-2-9-4-7(3-8-1)5-10-6-7/h8H,1-6H2
InChIKeyBUNPSSLIVPOBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dioxa-9-azaspiro[3.6]decane (CAS 54725-74-5): Physicochemical Profile and Spirocyclic Building Block Identity


2,6-Dioxa-9-azaspiro[3.6]decane is a fully saturated spirocyclic heterocycle (C₇H₁₃NO₂, MW 143.18 g/mol) comprising a [3.6] spiro-fusion of two oxygen-containing rings with a secondary amine at position 9 [1]. Its structure incorporates both a 1,3-dioxolane-type moiety and a morpholine-like ring, yielding a polar, low-molecular-weight scaffold with zero rotatable bonds, three hydrogen-bond acceptors, one donor, a predicted logP of −0.78, Fsp³ of 1.0, and a predicted pKa of 9.03 [1]. The compound is commercially supplied at ≥95% purity by multiple vendors including Enamine, Sigma-Aldrich, and Leyan [1].

Why 2,6-Dioxa-9-azaspiro[3.6]decane Cannot Be Interchanged with Other Azaspirodecane Building Blocks


Spirocyclic building blocks are not interchangeable commodities; subtle alterations in ring size, heteroatom count, and substitution pattern produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, three-dimensional shape (exit-vector geometry), and basicity, all of which govern downstream molecular properties . Replacing 2,6-dioxa-9-azaspiro[3.6]decane with its closest mono-oxa analog (6-oxa-9-azaspiro[3.6]decane) removes one oxygen atom and one hydrogen-bond acceptor while adding a carbon, altering logP and polarity; substituting with 2-oxa-6-azaspiro[3.5]nonane changes ring size from [3.6] to [3.5], modifying conformational preferences and exit-vector angles . Such substitutions are not benign—they directly impact solubility, metabolic stability, and target-binding geometry in elaborated leads—making informed, data-driven selection of the precise building block essential for reproducible SAR and scalable lead optimization .

Quantified Differentiation Evidence for 2,6-Dioxa-9-azaspiro[3.6]decane vs. Closest Structural Analogs


Lipophilicity (logP) Reduction: 2,6-Dioxa-9-azaspiro[3.6]decane vs. Mono-Oxa and Ring-Size Analogs

2,6-Dioxa-9-azaspiro[3.6]decane exhibits a calculated logP of −0.78, which is 0.08 log units lower than the mono-oxa analog 6-oxa-9-azaspiro[3.6]decane (logP ≈ −0.70) and substantially lower (ΔlogP ≈ +0.76) than the [3.5]-ring analog 2-oxa-6-azaspiro[3.5]nonane (ACD/LogP −0.02) [1]. The additional oxygen atom and smaller [3.6] ring framework in the target compound confer measurably greater polarity, consistent with the class-level observation that dioxa-spirocycles reduce lipophilicity relative to their mono-oxa counterparts .

Lipophilicity LogP Spirocyclic building blocks Drug-likeness

Hydrogen-Bond Acceptor Count: 2,6-Dioxa-9-azaspiro[3.6]decane Adds One Acceptor Over Mono-Oxa Analogs

The target compound possesses three hydrogen-bond acceptor atoms (two ether oxygens plus one amine nitrogen), compared to two acceptors (one ether oxygen plus one amine nitrogen) in the mono-oxa analog 6-oxa-9-azaspiro[3.6]decane [1]. This additional acceptor contributes to a topological polar surface area (TPSA) of 30 Ų, and when elaborated, the dioxa arrangement can yield TPSA values approaching 98 Ų (QSPR prediction for a related derivative) [1][2]. The extra H-bond acceptor provides an additional vector for modulating target engagement and solubility in downstream elaborated compounds .

Hydrogen bonding Polar surface area Spirocyclic scaffolds Medicinal chemistry

Complete sp³ Hybridization (Fsp³ = 1.0): Maximized Three-Dimensionality for Scaffold Hopping

2,6-Dioxa-9-azaspiro[3.6]decane achieves the theoretical maximum fraction of sp³-hybridized carbon atoms (Fsp³ = 1.0), meaning every carbon in the scaffold is fully saturated [1]. This is quantitatively higher than many common drug fragments (e.g., morpholine Fsp³ ≈ 0.75, piperidine Fsp³ ≈ 0.80), and matches other fully saturated spirocycles. The combination of Fsp³ = 1.0 with zero rotatable bonds [1] provides a uniquely constrained, three-dimensional scaffold that has been demonstrated in the Carreira group's foundational work to increase solubility and reduce lipophilicity relative to flat aromatic motifs of comparable molecular weight .

Fsp³ Three-dimensionality Escape from flatland Spirocyclic building blocks

Predicted Basicity (pKa ≈ 9.03): Quantified Amine Ionization State Differentiation

The secondary amine in 2,6-Dioxa-9-azaspiro[3.6]decane has a predicted pKa of 9.03 ± 0.20 . This is within the typical range for dialkylamines but is influenced by the electron-withdrawing effect of the two β-ether oxygens in the spirocyclic framework. In contrast, spirocyclic oxetane-containing amines (e.g., 2-oxa-6-azaspiro[3.3]heptane) have been reported to reduce the pKa of the parent piperidine by ΔpKa = −1.3 to −2.6 depending on substitution position [1]. The predicted pKa of 9.03 for the target compound suggests a more moderate basicity reduction, which may be advantageous for maintaining solubility at physiological pH while avoiding excessive protonation that could limit membrane permeability .

pKa Basicity Amine ionization Drug-likeness

Commercial Availability and Supply-Chain Benchmarking: Multi-Vendor Sourcing with Established Quality Specifications

2,6-Dioxa-9-azaspiro[3.6]decane is listed by at least four independent commercial suppliers with published purity specifications: Enamine (95%, via Sigma-Aldrich and ChemSpace, stock in USA and Ukraine), Leyan (98%), and ChemSpace (95%) [1][2]. Pricing at the 100 mg scale ranges from approximately $499 (Enamine/ChemSpace) to quote-based (Leyan), with lead times of 2–5 days for in-stock items [1][2]. This multi-vendor availability with documented purity (>95%) is comparable to or exceeds that of the mono-oxa analog 6-oxa-9-azaspiro[3.6]decane (typically 95% purity, fewer stocking vendors) .

Procurement Supply chain Purity Building block sourcing

Recommended Application Scenarios for 2,6-Dioxa-9-azaspiro[3.6]decane Based on Quantified Differentiation Evidence


Scaffold-Hopping Replacement of Morpholine or Piperidine Fragments in Lead Optimization

When a medicinal chemistry program requires replacement of a morpholine (logP ≈ −0.86, 2 H-bond acceptors) or piperidine (logP ≈ 0.85, 1 H-bond acceptor) fragment with a more polar, three-dimensionally constrained bioisostere, 2,6-dioxa-9-azaspiro[3.6]decane offers a quantified advantage: logP of −0.78, three H-bond acceptors, Fsp³ of 1.0, and zero rotatable bonds [1]. The scaffold's dual-oxygen architecture provides an additional hydrogen-bond acceptor relative to mono-oxa spirocycles, enabling fine-tuning of target binding without increasing lipophilicity—directly supported by the logP and H-bond acceptor evidence in Section 3 [1].

Fragment-Based Drug Discovery (FBDD) Library Design Requiring Maximal sp³ Character

For fragment libraries designed to sample underexplored three-dimensional chemical space, 2,6-dioxa-9-azaspiro[3.6]decane provides the theoretical maximum Fsp³ (1.0) in a compact 143 Da scaffold with 10 heavy atoms, fully compliant with the Rule of Three for fragment screening [1]. Its rigid, zero-rotatable-bond architecture minimizes conformational entropy penalties upon target binding, as established by Carreira's foundational spirocycle research . The multi-vendor commercial availability at ≥95% purity reduces library production bottlenecks [1].

CNS-Penetrant Lead Series Requiring Controlled Basicity and Low Lipophilicity

The predicted pKa of 9.03 positions 2,6-dioxa-9-azaspiro[3.6]decane-derived amines in a favorable ionization window for CNS drug design, where balanced protonation (cationic at pH 7.4 for solubility, sufficient neutral fraction for BBB permeation) is critical [1]. Combined with the scaffold's low logP (−0.78) and high Fsp³ (1.0), this property profile aligns with CNS MPO desirability criteria [1]. The moderate pKa reduction relative to unsubstituted piperidine (Δ ≈ −1.6) offers a tunable basicity window without the more aggressive pKa suppression seen in oxetane-adjacent spiro-amines [2].

Parallel Synthesis and Library Production Requiring Reproducible Building Block Supply

For medicinal chemistry groups executing parallel synthesis or large library production, 2,6-dioxa-9-azaspiro[3.6]decane offers procurement advantages over its closest mono-oxa analog: shorter lead times (2–5 days vs. 3–4 weeks for 6-oxa-9-azaspiro[3.6]decane), ≥4 independent suppliers with documented purity specifications up to 98%, and competitive pricing at the 100 mg to gram scale [1]. This supply-chain resilience reduces the risk of program delays due to single-source dependency, a quantifiable operational differentiator supported by commercial catalog data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dioxa-9-azaspiro[3.6]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.